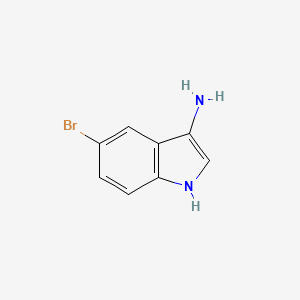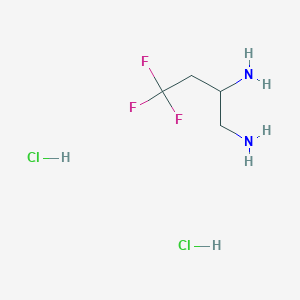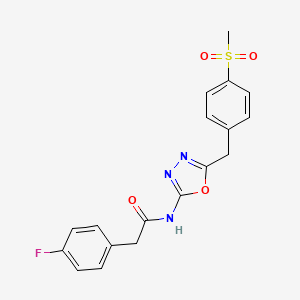
2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide”, also known as Fubianezuofeng (FBEZF), is a novel bactericide . It exhibits considerable inhibition effects against rice bacterial leaf blight and leaf streak with half-maximal effective concentration (EC 50) values of 1.07 µg/mL and 7.14 µg/mL, respectively .
Chemical Reactions Analysis
The hydrolysis and photolysis kinetics of FBEZF in water were investigated in detail . The hydrolysis half-lives of FBEZF depending on pH, initial concentration, and temperature were (14.44 d at pH = 5; 1.60 d at pH = 7), (36.48 h at 1.0 mg L −1; 38.51 h at 5.0 mg L −1; and 31.51 h at 10.0 mg L −1 ), and (77.02 h at 15 °C; 38.51 h at 25 °C; 19.80 h at 35 °C; and 3.00 h at 45 °C), respectively .Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition : One study highlights the use of related compounds in inhibiting PI3Kα and mTOR, which are critical in cancer cell growth and survival. These compounds show potential as anti-cancer agents (Stec et al., 2011).
Antibacterial Properties : Another research focus is on the synthesis of N-substituted derivatives of related compounds and their efficacy against Gram-negative and Gram-positive bacteria, indicating potential applications in fighting bacterial infections (Khalid et al., 2016).
Cytotoxic Activities : Some derivatives have been studied for their cytotoxic activities against cancer cell lines, like breast and colon cancer, revealing their potential in cancer treatment (Ghorab et al., 2015).
NMR Studies of Derivatives : There are studies focusing on the NMR analysis of derivatives, which is crucial in understanding their chemical structure and potential applications in various fields (Ying-jun, 2012).
Anti-Tumor Activities : Research into novel isoxazole compounds related to the chemical has shown promising anti-tumor activities, further emphasizing its potential in cancer therapy (Hao-fei, 2011).
Fungicide Applications : A study focused on the use of similar compounds as fungicides, particularly in agriculture, indicating their potential in crop protection (Linghu et al., 2015).
Antibacterial and Antifungal Activities : Compounds similar to 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide have been studied for their antimicrobial properties against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
Antimalarial and COVID-19 Drug Potential : Some studies have investigated the potential of similar compounds as antimalarial drugs and their possible application in treating COVID-19 (Fahim & Ismael, 2021).
Antimicrobial Activity of Sulfone Derivatives : Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the chemical , have shown significant antimicrobial activities against rice bacterial leaf blight, demonstrating potential in plant protection (Shi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-27(24,25)15-8-4-13(5-9-15)11-17-21-22-18(26-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIPGJRLAKMEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

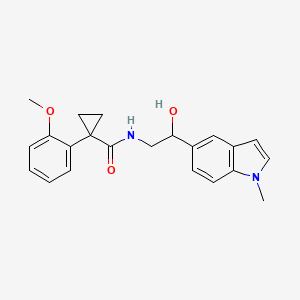
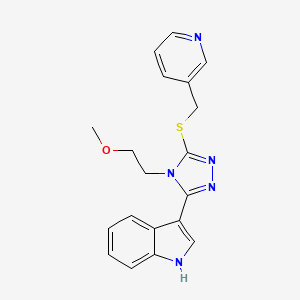
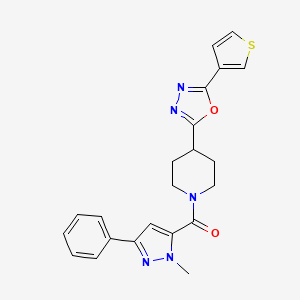
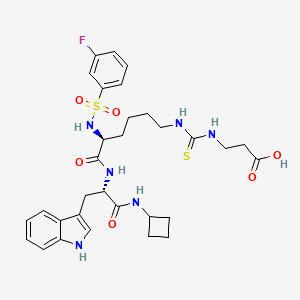
![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)
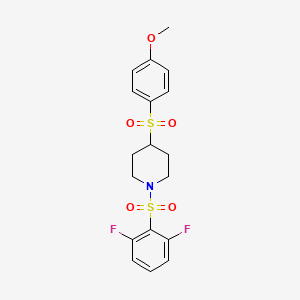
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2602208.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2602209.png)
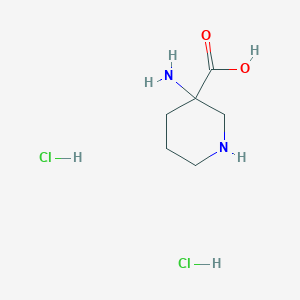
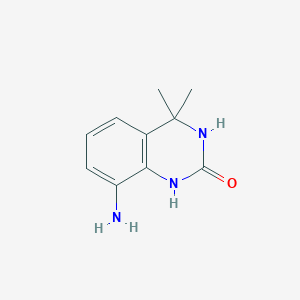
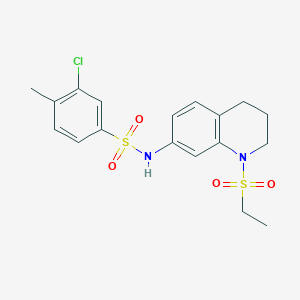
![[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride](/img/structure/B2602217.png)
